Comparison of Lipophilicity (XlogP) with Structurally Related Analogs
The lipophilicity of Thiazol-5-ol, a key determinant of membrane permeability and ADME properties in drug discovery, is significantly lower than that of its benzothiazole analog. This quantitative difference is critical for designing compounds with optimal bioavailability and reduced off-target accumulation .
| Evidence Dimension | Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 6-Amino-2-methylbenzo[d]thiazol-5-ol: 1.104 |
| Quantified Difference | Thiazol-5-ol is 0.204 units less lipophilic (approx. 18.5% lower XlogP value). |
| Conditions | Calculated property based on molecular structure. |
Why This Matters
This lower lipophilicity provides a distinct advantage for projects requiring compounds with better aqueous solubility and a lower risk of non-specific binding, directly influencing the selection of building blocks for early-stage drug discovery libraries.
